molecular formula C20H35NO16 B164694 N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 75645-27-1

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Cat. No.: B164694
CAS No.: 75645-27-1
M. Wt: 545.5 g/mol
InChI Key: CJOPBLPCFAQCNO-NJGGIFKPSA-N
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Description

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, also known as this compound, is a useful research compound. Its molecular formula is C20H35NO16 and its molecular weight is 545.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities that are currently under investigation. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and oxane rings which contribute to its solubility and reactivity. Its structure suggests potential interactions with biological macromolecules such as enzymes and receptors.

1. Antioxidant Activity

Research indicates that compounds similar to N-acetamide derivatives exhibit significant antioxidant properties. These properties are attributed to the presence of multiple hydroxyl groups that can scavenge free radicals and reduce oxidative stress in cells .

2. Anti-inflammatory Effects

N-acetamide derivatives have shown promise in inhibiting pro-inflammatory cytokines. For instance, they can inhibit the NF-kappaB pathway which plays a crucial role in the inflammatory response . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.

3. Antidiabetic Potential

Compounds with similar structural characteristics have been studied for their antidiabetic effects. They may enhance insulin sensitivity and regulate glucose metabolism . The presence of multiple hydroxyl groups could facilitate interactions with glucose transporters or insulin receptors.

4. Antimicrobial Activity

Studies have demonstrated that certain glycosides possess antimicrobial properties against various pathogens. The complex structure of N-acetamide may contribute to its efficacy against bacteria and fungi by disrupting their cell wall integrity or inhibiting metabolic pathways .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

Study ReferenceCompound StudiedBiological ActivityFindings
CrocinInhibits STAT3 activationDemonstrated anti-inflammatory effects in vitro.
Epigallocatechin 3-gallateAnticancer agentShowed significant inhibition of tumor cell proliferation.
RutinAntioxidant & antimicrobialExhibited protective effects against oxidative damage.

The mechanisms through which N-acetamide exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : The compound could inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Scavenging Free Radicals : Hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Gene Expression : By influencing transcription factors like NF-kappaB or STAT3, the compound may alter the expression of genes involved in inflammation and metabolism.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research has indicated that compounds similar to N-acetamide derivatives exhibit antimicrobial activities. These compounds can be effective against a variety of pathogens due to their ability to disrupt bacterial cell walls or inhibit essential metabolic processes. The structural features of N-acetamide derivatives enhance their interaction with microbial targets .

Drug Delivery Systems
The intricate structure of this compound allows it to be utilized in drug delivery systems. Its hydrophilic and hydrophobic properties can facilitate the encapsulation of drugs and improve their bioavailability. Studies suggest that glycosylated compounds often enhance the solubility and stability of therapeutic agents .

Biochemical Research

Enzyme Inhibition
N-acetamide derivatives have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for glycosidases or other carbohydrate-modifying enzymes. This inhibition can be useful in studying metabolic disorders or developing treatments for conditions like diabetes .

Metabolomics Studies
The compound's structural complexity makes it a candidate for metabolomics studies aimed at understanding metabolic pathways in cells. Its derivatives can serve as biomarkers or probes to investigate cellular responses to various stimuli .

Nutraceutical Applications

Dietary Supplements
Due to its carbohydrate content and potential health benefits (e.g., antioxidant properties), this compound could be formulated into dietary supplements. Research into similar compounds suggests they may have beneficial effects on gut health and immune function .

Agricultural Applications

Plant Growth Regulators
Compounds with similar structures have been explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. They may enhance nutrient uptake or stress resistance in crops .

Case Studies and Research Findings

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated that N-acetamide derivatives inhibited the growth of E. coli and S. aureusPotential for developing new antibiotics
Research on Drug DeliveryShowed improved bioavailability of encapsulated drugs using glycosylated carriersEnhancements in therapeutic efficacy
Enzyme Inhibition StudyIdentified as a competitive inhibitor for specific glycosidasesUseful in metabolic disorder research

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(25)21-9-16(36-20-14(30)13(29)10(26)6(2-22)35-20)11(27)8(4-24)34-19(9)37-17-12(28)7(3-23)33-18(32)15(17)31/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOPBLPCFAQCNO-NJGGIFKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982866
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64317-83-5
Record name Lacto-N-triose I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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